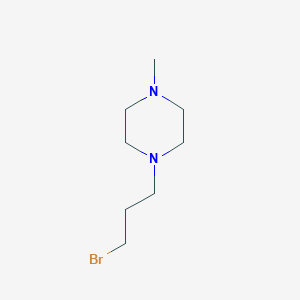![molecular formula C25H22N2O3S2 B2548297 3-(3,4-dimethoxyphenyl)-2-((naphthalen-1-ylmethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 877656-46-7](/img/structure/B2548297.png)
3-(3,4-dimethoxyphenyl)-2-((naphthalen-1-ylmethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a derivative of thieno[3,2-d]pyrimidin-4(3H)-one, which is a scaffold that has been explored for its potential in various biological activities. The structure of the compound suggests that it may have interesting interactions with biological targets due to the presence of a thieno[3,2-d]pyrimidin-4(3H)-one core, a dimethoxyphenyl group, and a naphthalen-1-ylmethylthio substituent. Although the specific compound is not directly mentioned in the provided papers, similar compounds have been synthesized and evaluated for their biological activities, such as antimicrobial properties and kinase inhibition .
Synthesis Analysis
The synthesis of related thieno[3,2-d]pyrimidin-4(3H)-one derivatives typically involves multi-step reactions starting from simple precursors. For instance, the synthesis of a pyrimidine-based ligand was achieved by reacting 2-aminopyrimidine with 2-hydroxy-1,4-naphthoquinone . Similarly, the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones involved annulation reactions to introduce various aryl groups . The synthesis of the specific compound would likely follow a similar pathway, involving the formation of the thienopyrimidine core followed by the introduction of the dimethoxyphenyl and naphthalen-1-ylmethylthio groups.
Molecular Structure Analysis
The molecular structure of thieno[3,2-d]pyrimidin-4(3H)-one derivatives is crucial for their biological activity. The crystal structure of a related compound, N-(3,4-dimethoxyphenyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine, was determined by single-crystal X-ray diffraction, revealing an orthorhombic space group . This structural information is valuable for understanding the compound's interactions with biological targets. The molecular docking studies of similar compounds have shown significant binding affinity, which suggests that the compound may also exhibit strong interactions with its targets .
Chemical Reactions Analysis
The thieno[3,2-d]pyrimidin-4(3H)-one core is reactive and can undergo various chemical reactions. The related compounds have been used to form metal complexes, which were characterized by spectroscopic techniques . These reactions are important for modifying the biological activity and solubility of the compounds. The specific compound may also form complexes or undergo reactions that could enhance its biological efficacy.
Physical and Chemical Properties Analysis
The physical and chemical properties of thieno[3,2-d]pyrimidin-4(3H)-one derivatives are influenced by their molecular structure. The thermal analyses of metal complexes of similar compounds indicated monohydrate complexes, suggesting that the compound may also form hydrates, which could affect its stability and solubility . The presence of the dimethoxyphenyl and naphthalen-1-ylmethylthio groups is likely to influence the lipophilicity and overall pharmacokinetic profile of the compound.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis and chemical properties of related heterocyclic compounds have been extensively studied. For instance, Taha (2012) describes the synthesis reactions and antioxidant activity of novel heterocycles derived from 2-acetylnaphthalene, highlighting the potential of these compounds in antioxidant applications [Taha, 2012]. Another study by Subasri et al. (2017) provides crystal structures of (diaminopyrimidin-2-yl)thioacetamide derivatives, showcasing the structural inclination and molecular linkages, which are crucial for understanding the compound's interactions at a molecular level [Subasri et al., 2017].
Antimicrobial and Antifungal Activities
Research on derivatives similar to the compound has shown promising antimicrobial and antifungal activities. For example, Voskienė et al. (2011) synthesized mono- and disubstituted derivatives that exhibited good antimicrobial activity against various pathogens, indicating the potential therapeutic applications of these compounds [Voskienė et al., 2011]. Al-Omran et al. (2002) also explored the synthesis and biological effects of new derivatives of benzotriazole as antimicrobial and antifungal agents, further emphasizing the bioactivity of these chemical structures [Al-Omran et al., 2002].
Molecular Docking and Biological Activity
Significant efforts have been made to understand the interaction of these compounds with biological targets through molecular docking studies. Chioma et al. (2018) synthesized a pyrimidine-based ligand and its metal complexes, which were characterized and evaluated for antimicrobial activity. The study also delved into density functional theory to discuss the electronic, structural, and spectroscopic properties of the complexes, demonstrating a methodical approach to evaluating their potential as drugs [Chioma et al., 2018].
Structural Analysis and Applications
The structural analysis of related compounds provides insights into their potential applications in various fields. For instance, the study by Bardagi et al. (2008) on the synthesis of 6-substituted uracils through a novel one-pot reaction method highlights the innovative approaches to creating derivatives with specific structural features, which could be pivotal in developing new therapeutic agents [Bardagi & Rossi, 2008].
properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-2-(naphthalen-1-ylmethylsulfanyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3S2/c1-29-21-11-10-18(14-22(21)30-2)27-24(28)23-20(12-13-31-23)26-25(27)32-15-17-8-5-7-16-6-3-4-9-19(16)17/h3-11,14H,12-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEPCUDQQROZHKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC4=CC=CC5=CC=CC=C54)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dimethoxyphenyl)-2-((naphthalen-1-ylmethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Methyl-7-[(4-methylphenyl)methyl]-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydr opurine-2,6-dione](/img/structure/B2548221.png)



![2-[(4-Iodophenyl)carbamoyl]-3-nitrobenzoic acid](/img/structure/B2548228.png)
![N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-4-methylbenzamide](/img/structure/B2548229.png)
![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(1H-pyrazol-5-yl)methanone](/img/structure/B2548231.png)




![N-(3-chloro-2-methylphenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2548237.png)